molecular formula C12H9NOS B8758815 2H-Naphtho[1,2-b][1,4]thiazin-3(4H)-one

2H-Naphtho[1,2-b][1,4]thiazin-3(4H)-one

Cat. No. B8758815
M. Wt: 215.27 g/mol
InChI Key: XSNCRQKRORDOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04652561

Procedure details

Under nitrogen, a mixture of 5.3 g of 2-aminonaphthalene-1-thiol, 6.2 g of trans-3-(p-methoxyphenyl)glycidate and 0.6 g of potassium carbonate in 80 mL of acetonitrile was stirred at reflux for 2 hours. After cooling to room temperature, the mixture was filtered and the filtrate was concentrated to a volume of about 20 mL. The crystals were separated by filtration to give 1.4 g of 2H-naphtho[1,2-b]-1,4-thiazin-3(4H)-one, mp 211°-212°. The mother liquors after removal of 1.4 g of the above compound were concentrated under reduced pressure to give 11.0 g of a mixture of (±)-threo-[(2-amino-1-naphthalenyl)thio]-2-hydroxy-3-(4-methoxyphenyl)propanoic acid methyl ester, 2H-naphtho[1,2-b]-1,4-thiazin-3(4H)-one and p-methoxybenzaldehyde. The mixture was chromatographed on a column using 120 g of silica gel. The column was eluted with 75 mL portions of methylene chloride. The first six portions of which were collected and the solvent was removed under reduced pressure gave 1.1 g of an oil, whose nuclear magnetic resonance spectrum was identical with that of p-methoxybenzaldehyde. Further elution of the column with the same solvent (fractions 7-19) afforded 1.0 g of 2H-naphtho[1,2-b]-1,4-thiazin-3(4H)-one. A sample of this compound was recrystallized from ethanol, mp 211°-212°. (±)-threo-[(2-Amino-1 -naphthalenyl)thio]-2-hydroxy-3-(4-methoxyphenyl)propanoic acid methyl ester was obtained from the column by further elution with methylene chloride. The methylene chloride fractions 20-35 were combined and the solvent was removed under reduced pressure to afford 1.2 g of (±)-threo-[(2-amino-1-naphthalenyl)thio]-2-hydroxy-3-(4-methoxyphenyl)propanoic acid methyl ester, which was treated with hydrogen chloride (anhydrous) in ethyl acetate to afford 1.1 g (85%) of the hydrochloride of (±)-threo-[(2-amino-1-naphthalenyl)thio]-2-hydroxy-3-(4-methoxyphenyl)propanoic acid methyl ester, mp 139°-140°. The hydrochloride salt (1.1 g) on treatment with dilute sodium hydroxide and extraction of the aqueous suspension with ethyl acetate gave after removal of the solvent 1.0 g of (±)-threo-[(2-amino-1-naphthalenyl)thio]-2-hydroxy-3-(4-methoxyphenyl)propanoic acid methyl ester. A sample of this compound was recrystallized from ether--pet. ether, mp. 32°-34°.
Quantity
5.3 g
Type
reactant
Reaction Step One
[Compound]
Name
trans-3-(p-methoxyphenyl)glycidate
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[SH:12].[C:13](=[O:16])([O-])[O-].[K+].[K+].[C:19](#N)C>>[S:12]1[CH2:19][C:13](=[O:16])[NH:1][C:2]2[CH:11]=[CH:10][C:9]3[C:4]([C:3]1=2)=[CH:5][CH:6]=[CH:7][CH:8]=3 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
NC1=C(C2=CC=CC=C2C=C1)S
Name
trans-3-(p-methoxyphenyl)glycidate
Quantity
6.2 g
Type
reactant
Smiles
Name
Quantity
0.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a volume of about 20 mL
CUSTOM
Type
CUSTOM
Details
The crystals were separated by filtration

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(NC(C1)=O)C=CC1=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.